[3-ethyl-5-(trifluoromethyl)phenyl]methanol
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Overview
Description
[3-ethyl-5-(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a trifluoromethyl group, have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been associated with increased lipophilicity, which can enhance bioavailability .
Result of Action
Compounds with similar structures have been associated with various biological activities, suggesting that [3-ethyl-5-(trifluoromethyl)phenyl]methanol may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxygen-deficient environments have been found to enhance the efficiency of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of [3-ethyl-5-(trifluoromethyl)phenyl]methanol may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-ethyl-5-(trifluoromethyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products
Oxidation: Formation of [3-ethyl-5-(trifluoromethyl)phenyl]methanone.
Reduction: Formation of [3-ethyl-5-(trifluoromethyl)phenyl]methane.
Substitution: Formation of [3-ethyl-5-(trifluoromethyl)phenyl]methoxy compounds.
Scientific Research Applications
[3-ethyl-5-(trifluoromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
[3,5-bis(trifluoromethyl)phenyl]methanol: Similar structure but with an additional trifluoromethyl group.
[3-ethyl-5-(trifluoromethyl)phenyl]ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.
Uniqueness
[3-ethyl-5-(trifluoromethyl)phenyl]methanol is unique due to the combination of its ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
2639450-86-3 |
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Molecular Formula |
C10H11F3O |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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